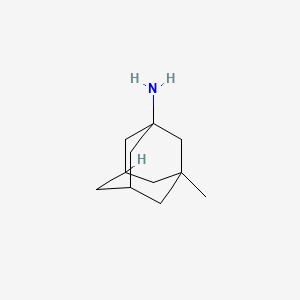

3-Methyladamantan-1-amine

Description

Significance of the Adamantane (B196018) Framework in Organic Chemistry and Chemical Biology

The adamantane molecule, with its diamondoid structure composed of three fused cyclohexane (B81311) rings in a strain-free chair conformation, possesses a unique combination of properties that make it highly significant in chemical sciences. Its rigid and bulky nature provides a predictable and stable scaffold for the attachment of various functional groups. This rigidity is crucial as it allows for the precise spatial orientation of substituents, a key factor in designing molecules with specific biological targets. klivon.com

In chemical biology, the lipophilic character of the adamantane core enhances the ability of derivatives to cross biological membranes, a desirable property for therapeutic agents. klivon.com The substitution of phenyl rings with the adamantane cage has become a strategy to increase lipophilicity and explore a more three-dimensional chemical space in drug discovery. klivon.com Furthermore, the adamantane moiety can increase the metabolic stability of a compound by shielding adjacent chemical bonds from enzymatic degradation.

Historical Context and Evolution of Research on Adamantane Amine Derivatives

The journey of adamantane began with its theoretical postulation by H. Decker in 1924, and it was first synthesized in 1941 by Vladimir Prelog. nih.gov However, it was the more practical synthesis developed by Paul von Ragué Schleyer in 1957 that made adamantane and its derivatives readily accessible for broader research. klivon.com

The foray of adamantane into medicinal chemistry was marked by the discovery of the antiviral activity of 1-aminoadamantane (amantadine) in the 1960s. klivon.comnih.gov This discovery sparked significant interest in adamantane amine derivatives and their potential therapeutic applications. Research evolved from simple monosubstituted adamantanes to more complex, polysubstituted derivatives with tailored pharmacological profiles. A pivotal development in this area was the synthesis and subsequent discovery of the neuroprotective properties of memantine (B1676192) (1-amino-3,5-dimethyladamantane), an NMDA receptor antagonist used in the treatment of Alzheimer's disease. wikipedia.orgnih.gov This led to a paradigm shift in the development of NMDA receptor antagonists, focusing on uncompetitive antagonists with specific kinetic properties to avoid the side effects associated with complete receptor blockade. nih.govwikipedia.orgutdallas.edunih.gov The exploration of adamantane amines has since expanded to include their potential as anticancer, anti-inflammatory, and antimicrobial agents. chemical-suppliers.eu

Positioning of 3-Methyladamantan-1-amine (B1304846) within the Broader Class of Adamantane Amines

This compound, also known by synonyms such as Demethylmemantine Hydrochloride and Memantine Related Compound G, occupies a specific and important position within the family of adamantane amines. nih.govsigmaaldrich.comnih.gov Its chemical structure is closely related to two of the most well-known adamantane amine drugs: amantadine (B194251) and memantine.

Structurally, it can be seen as a derivative of amantadine (1-aminoadamantane) with a methyl group at the 3-position of the adamantane cage. It is also, as its synonym Demethylmemantine suggests, a demethylated analogue of memantine (1-amino-3,5-dimethyladamantane). This structural relationship is significant as this compound is a known impurity and metabolite of memantine. axios-research.comsynzeal.com The study of such related compounds is crucial in pharmaceutical sciences for understanding the metabolic fate, potential side activities, and impurity profiles of established drugs.

The presence of a single methyl group at a bridgehead position, in contrast to the two methyl groups in memantine, can influence its physicochemical properties, such as lipophilicity and its interaction with biological targets. Research into compounds like this compound is often driven by the need to understand the structure-activity relationships (SAR) within a class of therapeutic agents. By comparing the biological activity of memantine with its demethylated analogue, researchers can gain insights into the role of each methyl group in receptor binding and pharmacological effect.

Chemical and Physical Properties of this compound and its Hydrochloride Salt

The following tables provide a summary of the key chemical and physical properties of this compound and its commonly available hydrochloride salt.

| Property | Value | Source |

|---|---|---|

| CAS Number | 78056-28-7 | nih.gov |

| Molecular Formula | C₁₁H₁₉N | nih.gov |

| Molecular Weight | 165.28 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Boiling Point | 232.2 ± 8.0 °C at 760 Torr | biosynth.com |

| Flash Point | 93.3 ± 9.7 °C | biosynth.com |

| Water Solubility | Very slightly soluble (0.46 g/L) at 25 °C | biosynth.com |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | nih.gov |

| LogP | 2.304 | nih.gov |

| Property | Value | Source |

|---|---|---|

| CAS Number | 33103-93-4 | nih.govsigmaaldrich.comaxios-research.com |

| Molecular Formula | C₁₁H₂₀ClN | nih.govsigmaaldrich.com |

| Molecular Weight | 201.74 g/mol | nih.govsigmaaldrich.com |

| IUPAC Name | 3-methyl-1-adamantanamine hydrochloride | sigmaaldrich.com |

| Synonyms | Demethylmemantine Hydrochloride, Memantine Related Compound G | sigmaaldrich.com |

| Physical Form | Solid | chemsrc.com |

| Purity | ≥95% | chemsrc.com |

Synthesis of this compound

The synthesis of this compound can be approached through methods analogous to those used for other adamantane amines. A common precursor for introducing functionality at the bridgehead positions of the adamantane core is a halogenated adamantane. A plausible synthetic route to this compound involves the use of 1-bromo-3-methyladamantane (B196020) as a starting material. utdallas.edugoogle.comchemsynthesis.com

A general method for the synthesis of adamantane amines from their corresponding bromo derivatives involves a Ritter-type reaction. For instance, the reaction of 1-bromo-3-methyladamantane with a nitrile, such as acetonitrile (B52724), in the presence of a strong acid like sulfuric acid, would lead to the formation of the corresponding N-acetyl derivative. Subsequent hydrolysis of the amide under acidic or basic conditions would then yield the desired primary amine, this compound. google.com

Alternatively, a patent describes a method for the synthesis of adamantane amines by reacting a bridgehead halo polycyclic hydrocarbon with lithium metal followed by amination. utdallas.edu This suggests that 1-bromo-3-methyladamantane could be converted to its lithiated derivative, which could then be reacted with an aminating agent to form this compound. utdallas.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyladamantan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19N/c1-10-3-8-2-9(4-10)6-11(12,5-8)7-10/h8-9H,2-7,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWMFMCTUGUZSJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC3CC(C1)CC(C3)(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874259 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33103-93-4 | |

| Record name | 1-AMINOADAMATANE, 3-METHYL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyladamantan 1 Amine and Analogous Adamantane Amines

Development of Novel Synthetic Pathways for the Adamantane (B196018) Amine Core

The construction of the adamantane amine core is a critical step in the synthesis of 3-methyladamantan-1-amine (B1304846) and related compounds. Researchers have focused on developing efficient and direct methods for introducing the amine functionality onto the adamantane scaffold.

One-Pot Amination Procedures Utilizing Cage Hydrocarbons

One-pot amination procedures offer a streamlined approach to the synthesis of adamantane amines by minimizing the number of synthetic steps and purification processes. A notable one-pot method involves the direct amination of cage hydrocarbons, including adamantane and its homologs. researchgate.net This procedure utilizes the treatment of the hydrocarbon with nitric acid in acetic acid, followed by the addition of urea (B33335) and subsequent heating. researchgate.net This method has been successfully applied to synthesize a variety of cage amines. researchgate.net

The Ritter reaction is another key transformation that can be employed in a one-pot fashion for the synthesis of adamantane amines. For instance, the synthesis of memantine (B1676192) can be achieved by activating the tertiary carbon of 3,5-dimethyladamantane with nitric acid, followed by a Ritter reaction and subsequent hydrolysis.

Amination Reactions via Lithiated Adamantane Intermediates

The use of lithiated adamantane intermediates provides a pathway for the direct introduction of an amine group at a bridgehead position. A patented method describes the preparation of aminated bridgehead polycyclic hydrocarbons by first reacting a bridgehead halo polycyclic hydrocarbon with lithium metal under sonication to form the corresponding lithio compound. google.com This lithiated intermediate is then reacted in situ with an aminating agent, also under sonication, to yield the desired aminated product. google.com This method is advantageous as it can be performed at ambient or lower temperatures and avoids the use of harsh reagents. google.com

The process is applicable to a range of adamantane derivatives, including 1-bromo-3-methyladamantane (B196020), 1-bromo-3,5-dimethyladamantane, and 1-chloro-3,5,7-trimethyladamantane. google.com The lithiation and amination reactions are typically conducted in solvents such as hydrocarbons or organic ethers. google.com

Regioselective and Stereoselective Methylation Protocols in Adamantane Synthesis

The introduction of methyl groups at specific positions on the adamantane core is crucial for the synthesis of this compound and its analogs. Regioselectivity and stereoselectivity are key challenges in these methylation reactions.

A methylation protocol for adamantane derivatives has been developed using aluminum chloride (AlCl₃) and tetramethylsilane (B1202638) as the methylating agent. researchgate.net This method allows for the exhaustive methylation of all available bridgehead positions, with the potential to introduce up to six methyl groups in a single step. researchgate.net The reaction yields for this process are generally in the range of 62% to 86%. researchgate.net

For the regioselective synthesis of specific methylated adamantanes, such as 1,3,5-adamantanetriol (B1366330) from 1,3-adamantanediol (B44800), biocatalytic approaches have been explored. nih.gov For instance, the use of Kitasatospora cells has demonstrated the ability to catalyze the regioselective hydroxylation of 1,3-adamantanediol to 1,3,5-adamantanetriol. nih.gov While this example pertains to hydroxylation, it highlights the potential of biocatalysis in achieving high regioselectivity in adamantane functionalization.

Stereoselective synthesis of adamantane derivatives has also been achieved, leading to the formation of specific (R)- and (S)-isomers. nih.govrsc.org These syntheses often involve multi-step sequences starting from chiral precursors or employing chiral auxiliaries to control the stereochemical outcome. nih.govrsc.org

Scalable Synthesis and Process Optimization for this compound Production

Continuous-flow reactions are also being investigated to achieve continuous manufacturing of memantine. nih.gov This approach involves a multi-step synthesis starting from acenaphthene, with each step being optimized for a continuous-flow setup. nih.gov

Process optimization is crucial for improving the efficiency and cost-effectiveness of these syntheses. A six-sigma methodology has been applied to analyze and improve the amine reaction process in the manufacturing of related compounds, with the goal of increasing the recovery percentage and reducing product loss. cobimet.org This type of process optimization can lead to significant financial returns and a more sustainable manufacturing process. cobimet.org

| Synthetic Step | Starting Material | Reagents | Key Parameter | Yield | Reference |

|---|---|---|---|---|---|

| One-Pot Memantine Synthesis | 1,3-Dimethyladamantane | Formamide, Nitric Acid, HCl | Two-step, one-pot procedure | 83% (overall) | acs.org |

| Continuous-Flow Memantine Synthesis | Acenaphthene | Multiple steps | Continuous-flow reaction conditions | Not specified | nih.gov |

Enantioresolution and Chiral Synthesis of Adamantane Amine Cage Compounds

Chirality plays a significant role in the biological activity of many adamantane derivatives. Therefore, the development of methods for the enantioresolution of racemic mixtures and the direct chiral synthesis of enantiomerically pure adamantane amines is of great importance. Adamantane derivatives with different substituents at the bridgehead positions are chiral. wikipedia.org

A series of (R)- and (S)-isomers of new adamantane-substituted heterocycles have been synthesized stereoselectively. nih.govrsc.org These syntheses often involve the transformation of adamantyl-substituted N-Boc-homoallylamines. nih.govrsc.org

Enantioselective desymmetrization of 1,3-disubstituted adamantane derivatives has been achieved via rhodium-catalyzed C-H bond amination, providing access to optically active amino acids containing the adamantane core. nih.gov The synthesis of chiral adamantane derivatives can also be accomplished by constructing the adamantane scaffold from chiral precursors. nih.gov

For the separation of enantiomers, preparative chiral chromatography is a powerful technique. Stacked injections in preparative chiral chromatography have been shown to be a cost-effective and efficient method for the enantioresolution of chiral cage compounds.

| Method | Description | Key Feature | Reference |

|---|---|---|---|

| Stereoselective Synthesis | Synthesis of specific (R)- and (S)-isomers of adamantane-substituted heterocycles. | Control of stereochemistry during the synthetic sequence. | nih.govrsc.org |

| Enantioselective Desymmetrization | Rhodium-catalyzed C-H bond amination of 1,3-disubstituted adamantanes. | Creation of a chiral center from a prochiral starting material. | nih.gov |

| Preparative Chiral Chromatography | Separation of enantiomers from a racemic mixture. | Efficient enantioresolution using stacked injections. |

Sophisticated Structural Elucidation and Conformational Analysis of 3 Methyladamantan 1 Amine Systems

Advanced Spectroscopic Characterization for Molecular Architecture Determination

Spectroscopic techniques are paramount in delineating the three-dimensional structure of molecules. For a compound like 3-Methyladamantan-1-amine (B1304846), a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) would be indispensable for confirming its identity, purity, and stereochemistry.

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Stereochemical Assignment

High-field NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR would be crucial for its structural elucidation.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to be complex due to the rigid cage structure, which leads to overlapping signals of the methylene protons. The adamantane (B196018) cage itself contains methine (CH) and methylene (CH₂) groups. The introduction of a methyl group at the C-3 position and an amine group at the C-1 position breaks the symmetry of the parent adamantane molecule, leading to a more complex spectrum than that of adamantane itself.

The protons of the adamantane cage would appear as a series of broad multiplets in the upfield region of the spectrum, typically between 1.5 and 2.5 ppm. The methyl group protons would present as a singlet at approximately 0.8-1.2 ppm. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, but could be expected in the range of 1.0-3.0 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide a clearer picture of the carbon framework. Due to the molecule's symmetry, the parent adamantane shows only two signals. However, in this compound, the substitution at C-1 and C-3 would result in a greater number of distinct carbon signals. The quaternary carbons, C-1 (bearing the amine) and C-3 (bearing the methyl group), would be readily identifiable. The methyl carbon would appear at a characteristic upfield chemical shift.

Based on data from related adamantane derivatives, the following table presents the expected ¹H and ¹³C NMR chemical shifts for this compound.

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| -CH₃ | ~0.9 (s, 3H) | ~28-32 |

| Adamantane-H | ~1.5-2.2 (m) | ~30-50 |

| -NH₂ | ~1.0-3.0 (br s, 2H) | - |

| C-1 | - | ~50-55 |

| C-3 | - | ~30-35 |

Note: s = singlet, m = multiplet, br s = broad singlet. These are predicted values and may vary based on solvent and experimental conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Molecular Mass Confirmation

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an ideal method for assessing the purity of a volatile compound like this compound and confirming its molecular weight.

The gas chromatogram would ideally show a single peak, indicating a high degree of purity. The retention time of this peak would be characteristic of the compound under the specific GC conditions.

The mass spectrum would provide the molecular weight and valuable information about the fragmentation pattern. The molecular ion peak ([M]⁺) for this compound (C₁₁H₁₉N) would be observed at a mass-to-charge ratio (m/z) of 165. The fragmentation of adamantane derivatives is often characterized by the stability of the adamantyl cation. Key fragmentation pathways would likely involve the loss of the amine group and rearrangements of the adamantane cage.

| m/z | Possible Fragment | Notes |

| 165 | [C₁₁H₁₉N]⁺ | Molecular Ion |

| 150 | [C₁₁H₁₆]⁺ | Loss of NH₃ |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl cation |

| 93 | [C₇H₉]⁺ | Further fragmentation of the adamantane cage |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

While spectroscopic methods provide information about the molecule in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. Obtaining a single crystal of this compound or its hydrochloride salt would allow for an unambiguous determination of its molecular conformation and how the molecules pack together in a crystal lattice. Although a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely solid-state characteristics.

Analysis of Supramolecular Hydrogen-Bonding Networks and Intermolecular Interactions

The expected hydrogen bonding interactions would be of the N-H···Cl type. The geometry of these bonds (bond lengths and angles) would be a key feature of the crystal structure. It is likely that each ammonium group would donate hydrogen bonds to multiple chloride ions, and each chloride ion would accept hydrogen bonds from multiple ammonium groups, leading to an extended three-dimensional network. These interactions contribute significantly to the stability of the crystal lattice.

Dynamic NMR and Related Techniques for Investigating Conformational Dynamics in Adamantane Amines

The adamantane cage is conformationally rigid. However, substituents on the cage can exhibit dynamic behavior, such as rotation around single bonds. Dynamic NMR (DNMR) spectroscopy is a powerful tool for studying these conformational changes that occur on the NMR timescale.

For this compound, the primary focus of a DNMR study would be the rotation of the amine group around the C1-N bond. At room temperature, this rotation is typically fast on the NMR timescale, resulting in a single, time-averaged signal for the amine protons. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct signals for the individual amine protons. The temperature at which the signals coalesce can be used to calculate the energy barrier to rotation. Such studies provide valuable insights into the steric and electronic environment around the amine group and the subtle conformational preferences of the molecule.

Mechanistic Organic Chemistry of 3 Methyladamantan 1 Amine Transformations

Elucidation of Reaction Mechanisms in Novel Synthesis Routes for Adamantane (B196018) Amines

The synthesis of adamantane amines, including 3-Methyladamantan-1-amine (B1304846), predominantly proceeds through mechanisms involving carbocation intermediates. The high stability of the bridgehead adamantyl cation makes it a key intermediate that can be readily formed and trapped by nucleophiles.

One of the most effective methods for introducing an amine group onto the adamantane scaffold is the Ritter reaction . wikipedia.orgchemistry-reaction.com This reaction transforms an alcohol or an alkene into an N-alkyl amide using a nitrile in the presence of a strong acid. wikipedia.org The subsequent hydrolysis of the amide yields the primary amine. For the synthesis of this compound, the reaction would typically start from 3-methyl-1-adamantanol.

The mechanism of the Ritter reaction involves several key steps:

Carbocation Formation : A strong acid protonates the hydroxyl group of the alcohol, which then departs as a water molecule, leaving a stable tertiary carbocation at the bridgehead position. youtube.com

Nucleophilic Attack by Nitrile : The nitrogen atom of the nitrile acts as a nucleophile, attacking the carbocation to form a highly electrophilic nitrilium ion intermediate. youtube.comorganic-chemistry.org

Hydrolysis : Water attacks the nitrilium ion. Following deprotonation and tautomerization, an N-adamantyl amide is formed. missouri.edu

Amine Formation : The resulting amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

A closely related synthesis, that of Memantine (B1676192) (1-amino-3,5-dimethyladamantane), illustrates this pathway. The process starts with 1-bromo-3,5-dimethyladamantane, which reacts with sulfuric acid in acetonitrile (B52724) to produce the acetylamino derivative, which is then hydrolyzed with sodium hydroxide (B78521) to give the final amine. chemicalbook.com This demonstrates the robustness of the Ritter-type approach for producing substituted 1-aminoadamantanes.

Another significant mechanistic pathway for constructing the adamantane core itself involves skeletal rearrangements. For instance, the protoadamantane-adamantane rearrangement is a key transformation used in the synthesis of substituted adamantyl amines. nih.gov These rearrangements are typically acid-catalyzed and proceed through a series of carbocation intermediates, ultimately leading to the thermodynamically stable adamantane cage. Once the substituted adamantane skeleton is formed, functionalization to introduce the amine group can proceed via reactions like the Ritter reaction. nih.gov

Investigation of Catalyst Roles and Reaction Kinetics in Adamantane Amine Derivatization

Catalysts play a pivotal role in the synthesis and derivatization of adamantane amines by facilitating the formation of the crucial carbocation intermediates. Strong acids, both Brønsted and Lewis acids, are essential for these transformations. chemistry-reaction.com

In the Ritter reaction, the catalyst (typically a strong protic acid like sulfuric acid) initiates the reaction by protonating the precursor alcohol, enabling the formation of the stable 1-adamantyl carbocation. chemistry-reaction.comyoutube.com Lewis acids can also be employed to generate carbocations from alkyl halides. chemistry-reaction.com The primary role of the catalyst is to lower the activation energy for the formation of this key electrophilic intermediate.

The kinetics of these reactions are heavily influenced by several factors:

Carbocation Stability : The rate-determining step is often the formation of the carbocation. The exceptional stability of the tertiary bridgehead adamantyl cation facilitates a faster reaction rate compared to systems that would form less stable secondary or primary carbocations. youtube.com

Catalyst Acidity : The strength of the acid catalyst directly impacts the rate of carbocation formation. Stronger acids lead to faster protonation and dehydration of the alcohol precursor.

Nitrile Reactivity : The nature of the nitrile can also affect the reaction rate, although the formation of the adamantyl cation is generally the slower step.

The table below summarizes various acid catalysts that have been successfully employed in Ritter and related reactions.

| Catalyst Type | Examples | Role in Reaction |

| Protic Acids | H₂SO₄, Formic Acid | Protonates alcohols or alkenes to generate carbocations. wikipedia.orgorganic-chemistry.org |

| Lewis Acids | AlCl₃, BF₃·OEt₂, SnCl₄ | Abstract halides or coordinate to functional groups to generate carbocations. chemistry-reaction.comjournal-vniispk.ru |

| Solid Acids | Polyoxometalates, Zeolites | Provide a heterogeneous catalytic surface for carbocation generation. organic-chemistry.org |

| Other | Fe(ClO₄)₃·H₂O | Catalyzes Ritter reaction of esters and nitriles. organic-chemistry.orgmissouri.edu |

Beyond ionic pathways, radical reactions offer alternative routes for derivatization. For instance, the adamantyl radical can be generated via hydrogen atom abstraction (HAT) and then added to alkenes. nih.gov The kinetics of these radical additions are significantly faster for the adamantyl radical compared to less sterically hindered radicals like the cyclohexyl radical, due to the stability and reactivity of the bridgehead radical. nih.gov

Mechanistic Probes and Isotopic Labeling Studies in Complex Adamantane Systems

To unambiguously determine reaction mechanisms, chemists employ various techniques, including the use of mechanistic probes and isotopic labeling. wikipedia.org Isotopic labeling involves replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H, or deuterium) to trace its path through the reaction. wikipedia.orgresearchgate.netkit.edu This method is particularly powerful for distinguishing between competing mechanistic pathways in complex systems like adamantane rearrangements.

While specific isotopic labeling studies on the synthesis of this compound are not widely reported, studies on the adamantyl cation itself provide profound insight into the utility of this technique. Research on the acid-catalyzed rearrangement between the 1-adamantyl and 2-adamantyl cations has utilized deuterium (B1214612) labeling to unravel the underlying mechanisms. rsc.org

Case Study: Deuterium Labeling in Adamantyl Cation Rearrangement

Observation : When the 1-adamantyl cation is generated in deuterated sulfuric acid (D₂SO₄), deuterium atoms are incorporated into the adamantane skeleton over time. rsc.org

Mechanistic Question : How does this rearrangement and deuterium incorporation occur? Two primary mechanisms were considered: an intramolecular shift versus an intermolecular process.

Isotopic Labeling Experiment : By tracking the rate and location of deuterium incorporation, researchers were able to propose two distinct pathways.

A rapid intermolecular hydride transfer between an adamantyl cation and a neutral adamantane molecule. This process accounts for the fast isomerization between the 1-yl and 2-yl cations but does not explain the incorporation of deuterium from the solvent. rsc.org

A slower, reversible ring-opening of the adamantane skeleton. This pathway leads to a less stable carbocation that can react with the deuterated acid, thus incorporating deuterium into the cage structure before re-closing. rsc.org

This study exemplifies how isotopic labeling can provide definitive evidence for complex, concurrent reaction mechanisms that would be difficult to distinguish using kinetic or product analysis alone. Similar methodologies could be applied to study potential side reactions or rearrangements during the synthesis of this compound, confirming that the methyl group and the incoming amine group remain at their intended positions throughout the reaction sequence.

Theoretical Chemistry and Computational Modeling of 3 Methyladamantan 1 Amine

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and spectroscopic properties of molecules like 3-Methyladamantan-1-amine (B1304846). These computational methods provide insights into the molecule's behavior at the atomic and electronic levels.

By solving approximations of the Schrödinger equation, DFT can be used to determine various molecular properties. The geometry of this compound can be optimized to find its most stable three-dimensional conformation. From this optimized structure, electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can be calculated. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A larger gap suggests higher stability and lower reactivity.

Furthermore, these calculations can predict global reactivity descriptors, which help in understanding the molecule's propensity to participate in chemical reactions. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters are derived from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Quantum chemical calculations are also instrumental in predicting various spectroscopic properties. For instance, vibrational frequencies can be computed to predict the infrared (IR) spectrum of this compound. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be calculated to aid in the structural elucidation and characterization of the molecule.

Table 1: Predicted Electronic and Reactivity Descriptors for this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |

| LUMO Energy | 1.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 8.0 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 1.8 D | Measure of the molecule's overall polarity. |

| Electronegativity (χ) | 2.5 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 4.0 eV | Resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 0.78 eV | Propensity to accept electrons. |

Note: The data in this table is hypothetical and serves as an illustrative example of the types of properties that can be calculated using quantum chemical methods.

Molecular Dynamics Simulations for Understanding Ligand-Protein Interactions in Non-Clinical Models

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, MD simulations are invaluable for investigating its interactions with biological macromolecules, such as proteins, in non-clinical models. nih.gov This method provides a dynamic view of the ligand-protein system, offering insights into binding mechanisms, conformational changes, and the stability of the complex. nih.gov

The process of an MD simulation involves defining a system that includes the ligand (this compound), the target protein, and a simulated physiological environment, typically a water box with ions. The interactions between the atoms are described by a force field, which is a set of empirical potential energy functions. By numerically solving Newton's equations of motion for every atom in the system, the trajectory of the system is propagated over time, typically on the nanosecond to microsecond timescale. nih.gov

For this compound, a relevant protein target for such simulations could be the N-methyl-D-aspartate (NMDA) receptor, given its structural similarity to memantine (B1676192), a known NMDA receptor antagonist. researchgate.net MD simulations can reveal how this compound binds to the receptor, which amino acid residues are crucial for the interaction, and how the binding affects the protein's dynamics. researchgate.net Analysis of the simulation trajectory can provide information on binding free energies, root-mean-square deviation (RMSD) to assess the stability of the complex, and root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. semanticscholar.org

Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound with a Target Protein

| Parameter | Value/Description |

| Force Field | AMBER, CHARMM, GROMOS |

| Water Model | TIP3P, SPC/E |

| System Size | ~50,000 - 100,000 atoms |

| Simulation Time | 100 ns - 1 µs |

| Temperature | 300 K |

| Pressure | 1 atm |

| Ensemble | NPT (isothermal-isobaric) |

In Silico Virtual Screening and Molecular Docking Studies for Identifying Potential Biological Targets in Pre-clinical Research

In silico virtual screening and molecular docking are powerful computational techniques used in pre-clinical research to identify potential biological targets for a given compound and to predict its binding affinity and mode. mdpi.com For this compound, these methods can be employed to search large databases of protein structures to find those that are most likely to bind to it. nih.gov

Virtual screening involves the rapid computational assessment of large libraries of molecules to identify those that are most likely to be active against a specific biological target. nih.gov In the case of identifying targets for this compound, a reverse approach, known as inverse or reverse docking, can be used. Here, this compound is docked against a library of known protein structures to identify potential binding partners. mdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on their predicted binding affinity. The scoring functions used in docking are empirical or knowledge-based and estimate the free energy of binding. A lower docking score generally indicates a more favorable binding interaction. nih.gov

These studies can provide initial hypotheses about the mechanism of action of this compound and guide further experimental validation. For instance, docking studies could predict whether this compound binds to ion channels, enzymes, or other receptors, and can highlight the key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. mdpi.com

Table 3: Hypothetical Molecular Docking Results for this compound against Potential Biological Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Predicted Key Interacting Residues |

| NMDA Receptor GluN1/GluN2A | 6MAM | -8.5 | Asn616, Met642, Tyr647 |

| α7 Nicotinic Acetylcholine Receptor | 6LFO | -7.9 | Trp149, Tyr93, Tyr195 |

| Voltage-gated Sodium Channel | 6J8E | -7.2 | Phe1764, Tyr1771 |

Note: The data in this table is hypothetical and for illustrative purposes. The docking scores and interacting residues would need to be determined through actual computational studies.

Development and Optimization of Force Field Parameters for Adamantane (B196018) Amine Systems

The accuracy of molecular dynamics simulations heavily relies on the quality of the force field used to describe the interactions between atoms. researchgate.net A force field is a set of mathematical functions and associated parameters that define the potential energy of a system of atoms. scispace.com For novel or less-studied molecules like this compound, standard force fields may not have accurate parameters for all the necessary atom types and bonding configurations. Therefore, the development and optimization of specific force field parameters are often necessary. digitellinc.com

The process of parameterization typically involves fitting the force field parameters to reproduce high-level quantum mechanical (QM) calculations and, where available, experimental data. chemrxiv.org For this compound, this would involve defining the atom types for the carbon, hydrogen, and nitrogen atoms in their specific chemical environments within the adamantane cage and the amine group.

The parameters to be determined include those for bonded interactions (bond lengths, bond angles, and dihedral angles) and non-bonded interactions (van der Waals forces and electrostatic charges). Bonded parameters are often derived from QM calculations of the molecule's potential energy surface. Non-bonded parameters, particularly the partial atomic charges, are crucial for accurately describing intermolecular interactions and are often derived using methods like the restrained electrostatic potential (RESP) fitting procedure, which fits the charges to the QM electrostatic potential. nih.gov

Once an initial set of parameters is developed, it is typically validated by performing simulations and comparing the results with experimental data, such as density, heat of vaporization, or free energies of solvation. The parameters can then be iteratively refined to improve the agreement between simulation and experiment. researchgate.net

Table 4: Example of Force Field Parameters for Atom Types in this compound (Based on a General Amber Force Field - GAFF)

| Atom Type | Description | van der Waals Radius (Å) | van der Waals Well Depth (kcal/mol) |

| C1 | sp3 carbon in adamantane cage | 1.9080 | 0.1094 |

| C2 | sp3 carbon with methyl group | 1.9080 | 0.1094 |

| N | Amine nitrogen | 1.8240 | 0.1700 |

| H1 | Hydrogen on carbon | 1.4870 | 0.0157 |

| H2 | Hydrogen on amine | 1.0690 | 0.0157 |

Note: This table provides an illustrative example of the types of parameters found in a force field. The actual values would need to be specifically derived and validated for this compound.

Rational Design and Structure Activity Relationship Sar Studies of 3 Methyladamantan 1 Amine Derivatives

Design Principles for Structural Modification of the Adamantane (B196018) Cage and Amine Moiety

The rational design of derivatives based on the 3-methyladamantan-1-amine (B1304846) scaffold is guided by established medicinal chemistry principles aimed at optimizing the molecule's interaction with biological targets. Modifications focus on two primary regions: the rigid, lipophilic adamantane cage and the basic amine moiety, which is typically protonated at physiological pH.

Adamantane Cage Modification: The adamantane cage serves as a bulky, hydrophobic anchor that influences the compound's lipophilicity and steric profile. Design principles for its modification include:

Alkyl Group Modulation: The size, number, and position of alkyl groups on the cage are critical. The single methyl group at the 3-position of this compound provides a specific degree of lipophilicity. Further design could involve introducing larger alkyl groups (e.g., ethyl, propyl) or additional methyl groups at other bridgehead positions (5 or 7) to systematically probe the size of the binding pocket. Increasing alkyl substitution generally increases lipophilicity, which can affect properties like membrane permeability and metabolic stability.

Introduction of Polar Groups: To modulate solubility and introduce new interaction points, polar functional groups (e.g., hydroxyl, fluoro) can be incorporated onto the cage. These substitutions can alter the molecule's pharmacokinetic profile and potentially form additional hydrogen bonds with a target receptor.

Cage Bioisosteres: The entire adamantane cage can be replaced with other bulky, rigid scaffolds to explore different spatial arrangements. Examples of bioisosteres for the adamantane cage include bicyclo[2.2.2]octane and cubane, which offer different shapes and vector projections for the attached amine group. enamine.net

Amine Moiety Modification: The primary amine at the 1-position is a key pharmacophoric feature, typically acting as a hydrogen bond donor.

N-Alkylation: Introducing alkyl groups to the amine (forming secondary or tertiary amines) can alter its basicity (pKa) and steric bulk. This can fine-tune the strength of ionic interactions and modify the compound's selectivity for different targets.

Amine Bioisosteres: The amine group can be replaced with other functional groups that can act as hydrogen bond donors or mimics. Examples include hydroxylamine (B1172632) or small heterocycles that can present a protonated nitrogen atom in a similar spatial orientation.

Conjugation: The amine can serve as a handle for conjugation with other molecules, such as amino acids, peptides, or other pharmacophores, to create hybrid molecules with dual activities or targeted delivery properties.

Synthesis and Characterization of Novel Adamantane Amine Analogs and Conjugates

The synthesis of novel analogs of this compound leverages well-established organic chemistry reactions. The general approach often involves the modification of a pre-formed adamantane core or the construction of the cage with the desired substitutions.

A common synthetic strategy for creating analogs involves the condensation reaction of the parent amine with various aldehydes and ketones. mdpi.com This reaction forms a Schiff base (imine), which can be subsequently reduced to yield a stable secondary amine. This method allows for the facile introduction of a wide variety of substituents.

General Synthetic Scheme:

Schiff Base Formation: this compound is reacted with a selected aldehyde or ketone (R-CHO or R-CO-R') in a suitable solvent like ethanol.

Reduction: The resulting imine intermediate is reduced to the corresponding secondary or tertiary amine using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

This two-step process allows for the creation of a library of N-substituted derivatives for SAR studies.

Characterization: The structural confirmation of newly synthesized analogs is performed using standard analytical techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the presence of all expected protons and carbons and to verify the structure of the final compound. mdpi.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the new analog, confirming its elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the N-H bond in secondary amines.

A representative table of hypothetical synthesized analogs is shown below.

| Compound ID | R Group (from R-CHO) | Molecular Formula (Analog) | Characterization Methods |

| MA-01 | Phenyl | C₁₈H₂₅N | ¹H NMR, ¹³C NMR, MS |

| MA-02 | 4-Hydroxyphenyl | C₁₈H₂₅NO | ¹H NMR, ¹³C NMR, MS |

| MA-03 | 2-Thienyl | C₁₆H₂₃NS | ¹H NMR, ¹³C NMR, MS |

| MA-04 | Cyclohexyl | C₁₈H₃₁N | ¹H NMR, ¹³C NMR, MS |

This table is illustrative of potential analogs and does not represent experimentally verified compounds.

Systematic SAR Investigations Correlating Molecular Structure with Specific Non-Clinical Biological Activity Profiles

Structure-Activity Relationship (SAR) studies are essential to understand how chemical structure influences biological activity. For the this compound scaffold, SAR investigations systematically explore how modifications to the cage and amine group affect its interaction with a biological target, such as an ion channel or enzyme.

The primary goal is to correlate specific structural features with changes in potency, selectivity, or other biological effects. mdpi.com This is often achieved by synthesizing a series of related compounds and evaluating them in non-clinical biological assays.

Key SAR Insights from Adamantane Amine Scaffolds: While specific SAR data for this compound is limited in publicly accessible literature, principles can be derived from closely related analogs like Amantadine (B194251) (no methyl groups) and Memantine (B1676192) (3,5-dimethyl).

Effect of Cage Alkylation: The number and position of methyl groups on the adamantane cage significantly influence activity. The addition of methyl groups increases lipophilicity, which can enhance binding to hydrophobic pockets within a receptor. For instance, the presence of methyl groups in Memantine contributes to its specific activity profile as an NMDA receptor antagonist compared to the unsubstituted Amantadine. The single methyl group in this compound would be expected to confer an intermediate level of lipophilicity.

Steric Hindrance: While lipophilicity is important, excessive steric bulk can be detrimental to binding. For example, adding too many or overly large alkyl groups may prevent the molecule from fitting into its binding site.

Role of the Amine Group: The protonated primary amine is often crucial for activity, forming a key ionic or hydrogen bonding interaction with an acidic residue (e.g., aspartate or glutamate) in the target protein. Converting the primary amine to a secondary or tertiary amine can decrease potency if the N-H hydrogen bonds are critical for binding.

The following table summarizes the structural differences and known biological roles of related adamantane amines, providing a basis for inferring the SAR of this compound.

| Compound | Structure | Key Structural Features | Primary Biological Role |

| Amantadine | Adamantan-1-amine | Unsubstituted adamantane cage | Antiviral, Anti-Parkinsonian |

| This compound | This compound | Single methyl group at C-3 | Research chemical, memantine-related compound |

| Memantine | 3,5-Dimethyladamantan-1-amine | Two methyl groups at C-3 and C-5 | NMDA receptor antagonist for Alzheimer's disease |

| 3,5,7-Trimethyladamantan-1-amine | 3,5,7-Trimethyladamantan-1-amine | Three methyl groups at C-3, C-5, C-7 | Research chemical, NMDA receptor antagonist |

Bioisosteric Replacements and Pharmacophore Modeling in Adamantane Amine Scaffold Development

Bioisosteric Replacements: Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another group of similar size, shape, and electronic properties to improve the compound's potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.combaranlab.org

For the this compound scaffold, several bioisosteric replacements could be explored:

Methyl Group Bioisosteres: The methyl group could be replaced by other small groups to fine-tune its steric and electronic properties.

Halogens (F, Cl): A fluorine or chlorine atom is similar in size to a methyl group but introduces different electronic properties (electronegativity).

Trifluoromethyl (CF₃): This group is significantly more lipophilic and is a strong electron-withdrawing group, which can alter metabolic stability.

Hydroxyl (OH) or Amino (NH₂): These groups can introduce hydrogen bonding capabilities.

Amine Group Bioisosteres: The primary amine is critical, but its properties can be mimicked by other groups.

Guanidinium or Amidinium groups: These can also carry a positive charge and act as hydrogen bond donors.

Heterocyclic rings: A small nitrogen-containing heterocycle (e.g., piperidine) could be used to replace the adamantane cage and amine functionality, although this represents a more significant scaffold hop. enamine.net

Adamantane Cage Bioisosteres: As mentioned in section 6.1, the entire cage can be replaced by other rigid hydrocarbon scaffolds like bicyclo[1.1.1]pentane or bicyclo[2.2.2]octane to alter the orientation of the pharmacophoric amine group. enamine.net

Pharmacophore Modeling: Pharmacophore modeling is a computational technique used to define the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological activity. dovepress.comnih.gov A pharmacophore model for the adamantane amine scaffold would typically consist of:

A Hydrophobic Feature: Representing the bulky, non-polar adamantane cage. This feature is crucial for occupying a hydrophobic pocket in the target protein.

A Positive Ionizable Feature: Representing the primary amine, which is protonated at physiological pH. This feature is responsible for forming a key electrostatic interaction with the target.

The model can be generated based on the structure of known active ligands (ligand-based) or the structure of the biological target's binding site (structure-based). nih.gov Once developed, this 3D model serves as a query to screen large virtual databases of chemical compounds to identify new molecules that possess the same essential features and are therefore likely to be active. dovepress.com This approach helps in the discovery of novel chemical scaffolds that are structurally different from adamantane but share the same key pharmacophoric elements. mdpi.com

Non Clinical Biological Activities and Molecular Target Interactions of 3 Methyladamantan 1 Amine and Its Derivatives

Antiviral Research in In Vitro and Ex Vivo Models

The antiviral properties of adamantane (B196018) derivatives were among their first discovered biological activities. Research in this area has explored their mechanisms of action against various viral pathogens in controlled laboratory settings.

Adamantane derivatives, including amantadine (B194251) and rimantadine, are known for their inhibitory effect on the M2 proton channel of the influenza A virus. nih.govbiorxiv.org This channel is crucial for the viral life cycle, facilitating the uncoating of the virus within the host cell by allowing protons to enter the virion. nih.gov The mechanism of inhibition involves the adamantane cage binding within the pore of the M2 channel tetramer, physically occluding the passage of protons. researchgate.net The amine group of the adamantane derivative is essential for this interaction, forming a key contact point within the channel. researchgate.net

However, the efficacy of these compounds has been significantly compromised by the emergence of resistant viral strains. nih.gov Resistance is primarily associated with point mutations in the transmembrane domain of the M2 protein. The most common resistance mutation is the substitution of serine at position 31 with asparagine (S31N). nih.gov This mutation is thought to allosterically alter the drug-binding site, reducing the affinity of adamantane derivatives and rendering them ineffective. Other mutations, such as V27A and L26F, have also been identified to confer resistance. nih.gov

| Mutation | Effect on Drug Binding | Impact on Channel Function |

|---|---|---|

| S31N | Significantly reduces binding affinity of adamantane derivatives. | Maintains proton channel activity. |

| V27A | Reduces binding affinity of adamantane derivatives. | Maintains proton channel activity. |

| L26F | Reduces binding affinity of adamantane derivatives. | Maintains proton channel activity. |

While the primary antiviral application of adamantanes has been for influenza A, research has extended to other viral pathogens. The derivative memantine (B1676192) has demonstrated antiviral properties against a range of neurotropic viruses in vitro. iomcworld.orgnih.gov Studies have shown that memantine can reduce viral replication and offer neuroprotection in primary neurons infected with viruses like the Rabies Virus (RABV) and Japanese Encephalitis Virus (JEV). nih.govresearchgate.net

Another adamantane derivative, tromantadine, has shown activity against Herpes Simplex Virus (HSV). inrs.ca More specifically, research on 1-adamantyl (5-bromo-2-methoxybenzyl) amine (ABMA) has demonstrated its efficacy against Herpes Simplex Virus 2 (HSV-2) in vitro. mdpi.comnih.gov ABMA was found to inhibit HSV-2-induced cytopathic effects and plaque formation with 50% effective concentrations (EC50) of 1.66 µM and 1.08 µM, respectively. mdpi.comnih.gov The mechanism of action appears to be dual, impairing both virus entry and the late stages of the HSV-2 lifecycle. mdpi.comnih.gov Although no specific in vitro studies on 3-Methyladamantan-1-amine (B1304846) against the Ebola virus were identified, the broad antiviral potential of the adamantane class suggests a plausible area for future investigation.

Ligand-Receptor Interaction Studies in Molecular and Cellular Assays

Beyond their antiviral effects, adamantane derivatives are well-recognized for their interactions with various receptors in the central nervous system. These interactions have been characterized through a variety of in vitro molecular and cellular assays.

The derivative of this compound, memantine (1-amino-3,5-dimethyladamantane), is a well-characterized uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. nih.gov It functions by binding to the open channel of the NMDA receptor, thereby blocking the influx of Ca2+ ions. nih.gov This blockade is voltage-dependent and has rapid on/off kinetics, which is thought to contribute to its favorable clinical profile by preserving normal synaptic function. nih.gov

In vitro studies comparing memantine to its parent compound, amantadine, have highlighted the importance of the methyl groups for receptor affinity. The two methyl groups on memantine are crucial for its potent blockade of the NMDA receptor, significantly increasing its affinity compared to amantadine. nih.gov These methyl groups are believed to interact with hydrophobic binding pockets within the NMDA receptor channel, specifically involving residues A645 on the GluN1 subunit and A644 on the GluN2B subunit. nih.gov

| Compound | Mechanism of Action | Key Binding Interactions | Relative Potency |

|---|---|---|---|

| Memantine | Uncompetitive open-channel blocker | Hydrophobic pockets at A645 (GluN1) and A644 (GluN2B) | Higher affinity than amantadine |

| Amantadine | Uncompetitive open-channel blocker | Binds within the channel pore | Lower affinity than memantine |

Sigma (σ) receptors, which are divided into σ1 and σ2 subtypes, are another target for adamantane derivatives. sigmaaldrich.com In vitro binding assays using homogenates of post-mortem human frontal cortex have been performed to determine the affinity of various 1-aminoadamantane derivatives for the sigma binding site. nih.gov In these studies, the binding affinity was determined by the ability of the compounds to compete with 3H-pentazocine. nih.gov

The Ki values, which represent the inhibition constant, for memantine and amantadine were found to be 19.98 ± 3.08 µM and 20.25 ± 16.48 µM, respectively. nih.gov Another derivative, 1-N-dimethyl-amino-3,5-dimethyl-adamantane, showed a much higher affinity with a Ki value of 0.237 ± 0.019 µM. nih.gov Additionally, a synthesized N-methyladamantan-1-amine derivative has been identified as a sigma-1 receptor ligand. nih.gov

| Compound | Ki (µM) | Assay Condition |

|---|---|---|

| Memantine | 19.98 ± 3.08 | Competition with 3H-pentazocine in human frontal cortex homogenates |

| Amantadine | 20.25 ± 16.48 | Competition with 3H-pentazocine in human frontal cortex homogenates |

| 1-N-dimethyl-amino-3,5-dimethyl-adamantane | 0.237 ± 0.019 | Competition with 3H-pentazocine in human frontal cortex homogenates |

The interaction of adamantane derivatives with the dopaminergic system has been investigated in various in vitro neurochemical systems. Memantine has been shown to modulate dopaminergic signaling through multiple mechanisms. In vivo microdialysis studies in rats, which allow for the sampling of neurotransmitters from the extracellular fluid of specific brain regions, have demonstrated that memantine administration leads to a dose-dependent increase in dopamine (B1211576) release in the prefrontal cortex and striatum. nih.gov

Furthermore, in vitro studies have revealed a direct interaction of memantine with dopamine receptors. Using [3H]domperidone to label D2 receptors, the dissociation constant (Ki) of memantine at the high-affinity state of the dopamine D2 receptor (D2High) was determined to be 917 ± 23 nM for rat striatal receptors and 137 ± 19 nM for human cloned D2Long receptors. conicet.gov.ar Functional assays have further characterized memantine as a dopamine D2High receptor agonist. conicet.gov.ar In primary cultures of rat anterior pituitary cells, memantine was shown to inhibit the release of prolactin, an effect that is consistent with D2 receptor agonism. conicet.gov.ar

Broad Spectrum Screening for Novel Biological Targets and Pathways

Direct broad-spectrum screening studies specifically targeting this compound to uncover novel biological targets and pathways are not extensively documented in publicly available scientific literature. However, the adamantane scaffold, of which this compound is a member, is a subject of significant interest in medicinal chemistry due to its unique structural and physicochemical properties. The lipophilic, rigid, and three-dimensional nature of the adamantane cage is often exploited to enhance the pharmacological profiles of compounds, making adamantane derivatives attractive candidates for broad screening programs. researchgate.net

The exploratory search for new applications for adamantane-based compounds is often guided by the known activities of its most famous derivatives, amantadine and memantine. These compounds have well-defined primary targets—the M2 proton channel of the influenza A virus for amantadine and the NMDA receptor for memantine. uctm.edu The success of these drugs has prompted researchers to screen other adamantane derivatives against a wide array of biological targets to identify new therapeutic opportunities.

Screening efforts involving adamantane derivatives have explored various biological activities, including but not limited to antiviral, antidiabetic, anticancer, and anti-inflammatory properties. mdpi.comnih.gov For instance, variations of the adamantane structure have been investigated for their affinity for serotonin (B10506) (5-HT) receptors and as potential anxiolytic and antidepressant agents. nih.gov One study on structure-activity relationships of adamantane derivatives as 5-HT1A receptor ligands included a 3-methyladamantane-1-carboxylic acid derivative, indicating that modifications at the 3-position are explored in the search for novel receptor interactions. nih.gov

The general strategy involves synthesizing a library of adamantane analogues, including those with substitutions like the methyl group in this compound, and testing them against panels of receptors, enzymes, and cell-based assays. High-throughput screening platforms are employed to assess the invasive capacity of cancer cells or other cellular behaviors, which can reveal unexpected activities and molecular pathways influenced by these compounds. labonline.com.au While specific data for this compound is scarce, the collective research on its analogues suggests a continued effort to explore the full therapeutic potential of this chemical class through broad-based screening.

Exploratory Investigations of Antibacterial and Antifungal Activity

While direct and extensive studies on the antibacterial and antifungal properties of this compound are limited, the broader class of adamantane derivatives has been the subject of numerous exploratory investigations for antimicrobial activity. These studies reveal that the adamantane moiety can serve as a valuable pharmacophore in the design of new antimicrobial agents. mdpi.comnih.gov Research has demonstrated that derivatives of adamantane exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi. researchgate.netnih.govnih.gov

Investigations into amino acid derivatives of the closely related compound memantine (3,5-dimethyladamantan-1-amine) have provided insights into the antimicrobial potential of this structural class. In one study, five new memantine derivatives containing amino acids were synthesized and tested against model bacterial and fungal strains. The results, obtained using an agar (B569324) diffusion test, indicated varied activity depending on the specific derivative and the microbial strain. uctm.edu

For example, all tested memantine derivatives showed moderate activity against the Gram-negative bacterium Escherichia coli. The derivative containing β-alanine was most active against E. coli but, along with the phenylalanine derivative, was inactive against the Gram-positive model, Bacillus subtilis. Conversely, derivatives containing valine, alanine, and glycine (B1666218) showed activity against B. subtilis. Good antifungal activity against Candida albicans was observed for derivatives incorporating bulky amino acids like phenylalanine and valine. uctm.edu

Table 1: Antimicrobial Activity of Memantine-Amino Acid Derivatives (Inhibition Zone in mm)

| Compound | Gram-Positive (B. subtilis) | Gram-Negative (E. coli) | Fungal (C. albicans) |

|---|---|---|---|

| Gly-MEM | 15.7 | 17.3 | 14.3 |

| Ala-MEM | 17.3 | 15.3 | 12.7 |

| β-Ala-MEM | 0 | 18.0 | 0 |

| Val-MEM | 18.3 | 15.7 | 16.7 |

| Phe-MEM | 0 | 16.7 | 18.3 |

Data sourced from a study on amino acid derivatives of memantine. uctm.edu The values represent the diameter of the zone of inhibition.

Further research into other synthetic derivatives has expanded the scope of adamantane's antimicrobial potential. Studies on adamantane-containing thiazole (B1198619) compounds and thiosemicarbazides have identified derivatives with potent, broad-spectrum antibacterial activity. researchgate.netnih.gov Some of these compounds demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. researchgate.net For instance, certain N-(adamantan-1-yl)-diarylthiazol-imines showed potent broad-spectrum activity, while others were more specific to Gram-positive bacteria. nih.gov Similarly, some adamantane-triazole thiol substitutes have shown marked activity against Staphylococcus aureus and Pseudomonas aeruginosa, and significant fungistatic and fungicidal activity against C. albicans, in some cases exceeding that of the reference drug Trimethoprim. doaj.org

Table 2: In Vitro Antimicrobial Activity (MIC µg/mL) of Selected Adamantane Derivatives

| Derivative Type | S. aureus | E. coli | C. albicans | Reference |

|---|---|---|---|---|

| Schiff Base (Compound 5) | 500 | >1000 | 62.5 | mdpi.com |

| Schiff Base (Compound 9) | 62.5 | 500 | 250 | mdpi.com |

| Hydrazide-Hydrazone (Compound 19) | 125 | 125 | 500 | mdpi.com |

| Thiazole Derivative (Compound 5c) | 4 | 8 | >64 | nih.gov |

| Thiazole Derivative (Compound 5l) | 8 | 16 | 16 | nih.gov |

This table presents a selection of data from studies on various adamantane derivatives to illustrate the range of observed antimicrobial activities.

Applications in Advanced Materials Science and Nanotechnology

Incorporation of 3-Methyladamantan-1-amine (B1304846) Structures into Polymeric Materials

The integration of adamantane (B196018) moieties into polymer chains is a well-established strategy for enhancing the performance of polymeric materials. usm.edu The bulky and rigid nature of the adamantane cage disrupts polymer chain packing, leading to increased glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical strength. usm.eduresearchgate.net The presence of the amine group on this compound provides a reactive site for its incorporation into various polymer backbones, such as polyimides, polyamides, and epoxy resins, through standard polymerization techniques. nih.govresearchgate.net

The addition of a methyl group at the 3-position of the adamantane cage can further influence the properties of the resulting polymers. Research on polyimides derived from adamantane-containing diamines with methyl substituents has shown that these groups can enhance chain rigidity and reduce intermolecular and intramolecular interactions. rsc.org This can lead to materials with higher glass transition temperatures, lower coefficients of thermal expansion, and improved optical properties. rsc.org For instance, polyimides synthesized from 1,3-bis(3,5-dimethyl-4-aminophenyl) adamantane demonstrated a higher Tg and better optical transparency compared to those derived from the unsubstituted analogue. rsc.org While direct studies on polymers containing this compound are limited, these findings suggest that its incorporation would likely result in polymers with superior thermal and dimensional stability.

The following table summarizes the typical effects of incorporating adamantane structures into different polymer types, providing a basis for the expected performance of polymers modified with this compound.

| Polymer Type | Property Enhancement with Adamantane Incorporation | Expected Influence of 3-Methyl Group |

| Polyimides | Increased Tg, improved thermal stability, enhanced solubility. rsc.orgresearchgate.net | Further increase in Tg, enhanced optical clarity, lower thermal expansion. rsc.org |

| Polyamides | Higher thermal stability, improved mechanical strength. | Increased rigidity and modulus. |

| Polyacrylates | Significant increase in Tg and thermal properties over linear, unsubstituted polymers. usm.edu | Potential for further enhancement of thermal properties. |

| Epoxy Resins | Increased thermal stability and rigidity. nih.gov | Higher crosslink density and improved mechanical performance. |

Development of Novel Nanomaterials Leveraging Adamantane's Rigid Cage Structure

The rigid and well-defined three-dimensional structure of adamantane and its derivatives makes them excellent building blocks for the construction of novel nanomaterials. wikipedia.org Adamantane's cage-like structure can be utilized in nanotechnology for applications such as molecular building blocks for the self-assembly of molecular crystals. wikipedia.org Adamantane-based structures can serve as robust scaffolds for the precise positioning of functional groups, leading to the creation of dendrimers and other complex nanostructures. nih.govresearchgate.net

Adamantane's inherent lipophilicity also makes it a candidate for applications in drug delivery systems, where it can act as an anchor in lipid bilayers of liposomes. nih.gov While research on this compound in this specific context is not widely available, the principles of using adamantane derivatives as anchors suggest its potential utility in creating functionalized nanoparticles for targeted delivery.

| Nanomaterial Type | Role of Adamantane Cage | Potential Contribution of this compound |

| Dendrimers | Rigid, stable core for dendritic growth. nih.gov | Provides a functionalizable core with potential for modified packing behavior. |

| Molecular Crystals | Building block for self-assembly. wikipedia.org | Can influence crystal packing and properties due to the methyl group. |

| Functionalized Nanoparticles | Scaffold for attaching targeting ligands or therapeutic agents. researchgate.net | Amine group allows for covalent attachment to nanoparticle surfaces. |

Surface Functionalization and Hybrid Material Composites Utilizing Adamantane Amine Derivatives

Adamantane amine derivatives are utilized for the surface functionalization of various materials to alter their surface properties, such as hydrophobicity, adhesion, and biocompatibility. researchgate.net The amine group provides a reactive handle for grafting the adamantane moiety onto surfaces through covalent bonding or other interactions. mdpi.com This surface modification can be applied to a wide range of substrates, including polymers, inorganic nanoparticles, and metal oxides. nih.govnih.gov

The covalent attachment of adamantane structures can significantly increase the surface roughness and alter the wetting characteristics of a material. The bulky adamantane cage can create a "nanostructured" surface, leading to changes in hydrophobicity. Furthermore, the amine functionality can be used to introduce positive charges to a surface, which can be beneficial for applications such as antimicrobial coatings or for promoting cell adhesion. mdpi.com

In the realm of hybrid material composites, this compound can be used as a coupling agent or a surface modifier for fillers and reinforcements. By treating inorganic fillers, such as silica or carbon nanotubes, with adamantane amine derivatives, the compatibility between the filler and a polymer matrix can be improved. mdpi.com This leads to better dispersion of the filler within the matrix and enhanced mechanical properties of the resulting composite material. The rigid adamantane structure can provide a strong interfacial link between the organic and inorganic phases, leading to more efficient stress transfer. nih.gov

| Application | Mechanism of Action | Anticipated Role of this compound |

| Surface Modification of Polymers | Covalent grafting of adamantane moieties to introduce new surface properties. | Amine group facilitates grafting; methyl group may influence surface packing and hydrophobicity. |

| Functionalization of Nanoparticles | Attachment to nanoparticle surfaces to improve dispersibility or add functionality. nih.gov | Can act as a capping agent or a linker for further functionalization. |

| Hybrid Material Composites | Acts as a coupling agent to improve the interface between organic and inorganic components. mdpi.comnih.gov | Enhances interfacial adhesion and improves the overall performance of the composite. |

Emerging Research Avenues and Future Outlook in Adamantane Amine Chemistry

Integration of Artificial Intelligence and Machine Learning for Predictive Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design and synthesis of adamantane (B196018) amine derivatives. These computational tools offer the potential to accelerate the discovery of new molecules with desired properties and to optimize their synthetic routes.

Predictive Design:

Machine learning models can be trained on existing datasets of adamantane derivatives to predict their biological activity, physicochemical properties, and potential toxicities. By analyzing quantitative structure-activity relationships (QSAR), these models can identify key structural features that influence a compound's efficacy and safety profile. For instance, AI can be employed to design novel adamantane amines with enhanced binding affinity for specific biological targets, such as the NMDA receptor, a key target in neurodegenerative diseases. This predictive capability allows researchers to prioritize the synthesis of the most promising candidates, thereby saving time and resources.

Synthesis Planning:

Data Table: AI/ML Tools in Adamantane Amine Research

| Tool/Technique | Application in Adamantane Amine Chemistry | Potential Impact |

| Quantitative Structure-Activity Relationship (QSAR) Modeling | Predicting biological activity (e.g., NMDA receptor antagonism, antiviral effects) based on molecular descriptors. | Accelerated identification of potent drug candidates. |

| Generative Models | Designing novel adamantane amine structures with desired properties. | Exploration of new chemical space and discovery of innovative scaffolds. |

| Retrosynthesis Prediction Algorithms | Proposing efficient and novel synthetic routes to target adamantane amines. | Optimization of chemical synthesis and reduction of development time. |

| Reaction Outcome Prediction | Predicting the yield and selectivity of synthetic reactions. | Improved efficiency and reliability of chemical synthesis. |

Advanced Spectroscopic Methods for Real-Time Reaction Monitoring and Structural Characterization

Advanced spectroscopic techniques are becoming indispensable for the real-time monitoring of chemical reactions and the detailed structural characterization of adamantane amine compounds. These methods provide valuable insights into reaction kinetics, mechanisms, and the three-dimensional structure of molecules.

Real-Time Reaction Monitoring:

Techniques such as in-situ Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy allow for the continuous monitoring of reactions as they occur. spectroscopyonline.comrsc.org This provides real-time data on the concentration of reactants, intermediates, and products, enabling precise control over reaction parameters and optimization of reaction conditions. For the synthesis of 3-Methyladamantan-1-amine (B1304846) via the Ritter reaction, for example, in-situ spectroscopy can be used to track the formation of the intermediate nitrilium ion and its subsequent hydrolysis to the amide. rsc.org

Structural Characterization:

Sophisticated NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), are crucial for the unambiguous structural elucidation of complex adamantane derivatives. These methods provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. X-ray crystallography remains the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid, offering invaluable insights into the conformation and intermolecular interactions of adamantane amines.

Data Table: Spectroscopic Methods in Adamantane Amine Chemistry

| Spectroscopic Technique | Application | Information Gained |

| In-situ FTIR/Raman Spectroscopy | Real-time monitoring of synthesis reactions (e.g., Ritter reaction). | Reaction kinetics, detection of intermediates, endpoint determination. spectroscopyonline.comrsc.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D) | Structural elucidation of novel adamantane amine derivatives. | Connectivity of atoms, stereochemistry, conformational analysis. mdpi.com |

| X-ray Crystallography | Determination of the three-dimensional molecular structure in the solid state. | Precise bond lengths, bond angles, and intermolecular interactions. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | Confirmation of molecular formula and structural information. |

Green Chemistry Approaches and Sustainable Synthesis of Adamantane Amine Compounds

The principles of green chemistry are increasingly being applied to the synthesis of adamantane amines to minimize the environmental impact of chemical processes. These approaches focus on the use of renewable resources, the reduction of waste, and the use of less hazardous substances.

Catalytic Methods:

The development of highly efficient and selective catalysts can significantly improve the sustainability of adamantane amine synthesis. For example, the use of solid acid catalysts in the Ritter reaction can replace corrosive and hazardous strong acids like sulfuric acid. acs.org Catalytic hydrogenation is a greener alternative to stoichiometric reducing agents for the conversion of imines to amines in reductive amination processes.

Alternative Solvents:

The use of environmentally benign solvents, such as water, supercritical fluids, or ionic liquids, can reduce the reliance on volatile organic compounds (VOCs). The development of solvent-free reaction conditions is another key area of research in green chemistry.

Continuous Flow Synthesis: